molecular formula C12H14O5 B14483243 5,6,7-Trimethoxy-3,4-dihydro-1H-2-benzopyran-1-one CAS No. 65489-49-8

5,6,7-Trimethoxy-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No.: B14483243
CAS No.: 65489-49-8
M. Wt: 238.24 g/mol
InChI Key: XQXRRCBXSXHVBR-UHFFFAOYSA-N
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Description

5,6,7-Trimethoxy-3,4-dihydro-1H-2-benzopyran-1-one: is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic compounds. This particular compound is characterized by the presence of three methoxy groups attached to the benzopyran ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethoxy-3,4-dihydro-1H-2-benzopyran-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6,7-trimethoxy-2H-chromen-2-one.

    Reduction: The chromenone is subjected to reduction conditions to convert the double bond into a single bond, resulting in the formation of the dihydro derivative.

    Cyclization: The dihydro derivative undergoes cyclization to form the benzopyran ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: The use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of suitable solvents to dissolve reactants and facilitate the reaction.

    Temperature Control: Precise temperature control to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethoxy-3,4-dihydro-1H-2-benzopyran-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further reduce the compound to more saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated benzopyran derivatives.

Scientific Research Applications

5,6,7-Trimethoxy-3,4-dihydro-1H-2-benzopyran-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and neurodegenerative diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,6,7-Trimethoxy-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5,6,7-Trimethoxy-2-(4-methoxyphenyl)chroman-4-one: A similar compound with an additional methoxyphenyl group.

    5,6,7,4’-Tetramethoxyflavanone: Another related compound with four methoxy groups.

Uniqueness

5,6,7-Trimethoxy-3,4-dihydro-1H-2-benzopyran-1-one is unique due to its specific substitution pattern and the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

65489-49-8

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

5,6,7-trimethoxy-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C12H14O5/c1-14-9-6-8-7(4-5-17-12(8)13)10(15-2)11(9)16-3/h6H,4-5H2,1-3H3

InChI Key

XQXRRCBXSXHVBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2CCOC(=O)C2=C1)OC)OC

Origin of Product

United States

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